molecular formula C20H11ClN2O5 B409097 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile CAS No. 332177-13-6

2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B409097
CAS No.: 332177-13-6
M. Wt: 394.8g/mol
InChI Key: AJSZPSAIJXHHOL-UHFFFAOYSA-N
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Description

2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro-substituted benzodioxole ring, a pyranochromene core, and a carbonitrile group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This step involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring.

    Chlorination: The benzodioxole ring is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro substituent.

    Formation of the pyranochromene core: This step involves the reaction of the chlorinated benzodioxole with a suitable aldehyde and malononitrile in the presence of a base, leading to the formation of the pyranochromene core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions due to its multiple functional groups. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyranochromene core, resulting in the formation of alcohol derivatives.

    Substitution: The chloro substituent on the benzodioxole ring can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used as a building block in the development of new materials and catalysts.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in the development of new drugs and therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new industrial products, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s amino group and carbonitrile group may interact with enzymes and receptors, leading to the modulation of biological processes. Additionally, the chloro-substituted benzodioxole ring and pyranochromene core may contribute to the compound’s ability to interact with cellular components and disrupt normal cellular functions.

Comparison with Similar Compounds

2-Amino-4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile can be compared with other similar compounds, such as:

    2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a nitro group instead of a chloro group, which may result in different chemical reactivity and biological activities.

    2-amino-4-(6-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a methoxy group instead of a chloro group, which may affect its solubility and interactions with biological targets.

    2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a bromo group instead of a chloro group, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

332177-13-6

Molecular Formula

C20H11ClN2O5

Molecular Weight

394.8g/mol

IUPAC Name

2-amino-4-(6-chloro-1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C20H11ClN2O5/c21-12-6-15-14(25-8-26-15)5-10(12)16-11(7-22)19(23)28-18-9-3-1-2-4-13(9)27-20(24)17(16)18/h1-6,16H,8,23H2

InChI Key

AJSZPSAIJXHHOL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N)Cl

Origin of Product

United States

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